molecular formula C8H8FNO B1330272 n-(5-Fluoro-2-methylphenyl)formamide CAS No. 366-48-3

n-(5-Fluoro-2-methylphenyl)formamide

Cat. No.: B1330272
CAS No.: 366-48-3
M. Wt: 153.15 g/mol
InChI Key: PGJLDNYAIHHJJQ-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylphenyl)formamide is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol. This compound has garnered significant interest in the field of synthetic chemistry due to its numerous applications in various areas of research and industry.

Preparation Methods

The synthesis of N-(5-Fluoro-2-methylphenyl)formamide typically involves the reaction of 5-fluoro-2-methylaniline with formic acid or formic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the formamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(5-Fluoro-2-methylphenyl)formamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Fluoro-2-methylphenyl)formamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methylphenyl)formamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(5-Fluoro-2-methylphenyl)formamide can be compared with other similar compounds, such as:

    5-Fluoro-o-toluidine formamide: This compound shares structural similarities but may have different chemical and biological properties.

    N-(2-Methylphenyl)formamide: Another structurally related compound with distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJLDNYAIHHJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285117
Record name n-(5-fluoro-2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-48-3
Record name N-(5-Fluoro-2-methylphenyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 366-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-fluoro-2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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